Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate
Description
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate (CAS: Not explicitly provided in evidence) is a piperidine derivative with an ethyl carboxylate ester at the 4-position and a 2-chloroethyl substituent on the nitrogen atom. It serves as a critical intermediate in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) therapy . The compound is synthesized via alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-chloroethane in the presence of triethylamine, achieving yields up to 66% with minimal dimeric byproduct formation (diethyl 1,1′-(ethane-1,2-diyl) bis(piperidine-4-carboxylate)) compared to earlier methods .
Properties
CAS No. |
1276186-74-3 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 4-(2-chloroethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-8H2,1H3 |
InChI Key |
MDLBWAGFEGFSFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate typically involves:
- Starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate) as the core scaffold.
- Introduction of the 2-chloroethyl group via alkylation or substitution reactions.
- Use of reagents such as 2-bromoethanol or 2-chloroethanol followed by chlorination steps.
- Employing bases like potassium carbonate to facilitate nucleophilic substitution.
- Use of solvents such as toluene and controlled reflux or heating conditions.
- Chlorination often achieved by thionyl chloride treatment to convert hydroxyethyl intermediates to chloroethyl derivatives.
Detailed Preparation Procedure (Representative Example)
A representative industrially relevant preparation is described in patent CA2881935A1, which outlines the following steps:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ethyl isonipecotate (400.1 g), potassium carbonate (448.7 g), 2-bromoethanol (256 ml), toluene (4000 ml), reflux at ~110°C for 160 min | Alkylation of ethyl isonipecotate with 2-bromoethanol under basic conditions to form ethyl 4-(2-hydroxyethyl)piperidine-4-carboxylate intermediate | Not specified |
| 2 | Cooling to 60°C, addition of water (1200 ml), separation of aqueous layer, extraction with toluene, vacuum distillation to concentrate organic layer | Work-up and concentration of reaction mixture | - |
| 3 | Heating to 50°C, addition of thionyl chloride (193 ml), stirring for 1 hour | Conversion of hydroxyethyl intermediate to 2-chloroethyl derivative via chlorination | - |
| 4 | Addition of ethyl acetate (4600 ml) and seeding with ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (0.4 g), aging and cooling | Crystallization and isolation of product | 80% isolated yield |
| 5 | Filtration, washing with ethyl acetate, drying under vacuum at 45°C | Final purification and drying | - |
This method avoids the formation of dimeric impurities that plagued earlier methods, improving safety and yield.
Alternative Preparation Routes
Direct Alkylation with 2-chloroethanol: Ethyl isonipecotate is reacted with 2-chloroethanol in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at elevated temperatures (~100-110°C) for several hours. Subsequent chlorination with thionyl chloride converts the hydroxyethyl intermediate to the chloroethyl product.
Use of 2-bromoethanol: Similar to the above, but 2-bromoethanol is used as the alkylating agent, which can provide higher reactivity and conversion rates under reflux conditions with potassium carbonate in toluene.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Toluene | Commonly used for reflux and extraction |
| Base | Potassium carbonate or DBU | Facilitates nucleophilic substitution |
| Temperature | 100-110°C (reflux) for alkylation; 40-60°C for chlorination | Controlled to optimize yield and minimize side reactions |
| Chlorinating Agent | Thionyl chloride (SOCl2) | Converts hydroxyethyl to chloroethyl group |
| Reaction Time | 4-6 hours for alkylation; 1 hour for chlorination | Sufficient for complete conversion |
| Work-up | Aqueous extraction, vacuum distillation, crystallization | Removes impurities and isolates product |
Analysis of Yields and Impurities
The described process achieves approximately 80% isolated yield , a significant improvement over earlier methods reporting yields around 38.6% due to dimer impurity formation.
The major impurity in older methods was a dimeric compound, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which required chromatographic separation and posed safety risks due to toxicity.
The improved method eliminates this dimer formation by careful control of reaction conditions and choice of reagents, enhancing safety and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Alkylating Agent | Base | Chlorinating Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reflux of ethyl isonipecotate with 2-bromoethanol in toluene | Ethyl isonipecotate | 2-bromoethanol | Potassium carbonate | Thionyl chloride | ~80% | Avoids dimer impurity, industrially scalable |
| Reaction with 2-chloroethanol and DBU in toluene | Ethyl isonipecotate | 2-chloroethanol | DBU | Thionyl chloride | Not specified | Alternative alkylation route |
| Earlier method (WO 2005/104745) | Piperidine derivatives | Various | Various | Various | ~38.6% | Lower yield due to dimer formation |
Research Findings and Industrial Relevance
The improved synthetic routes have been patented and are used in the manufacture of intermediates for pharmaceutical agents such as umeclidinium bromide, highlighting the compound’s industrial importance.
The elimination of toxic dimer impurities reduces the need for extensive chromatographic purification, lowering production costs and exposure risks.
The use of common reagents and solvents, along with straightforward reaction conditions, makes the process amenable to scale-up and continuous manufacturing.
Chemical Reactions Analysis
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical agents. A notable application is its use in the preparation of umeclidinium bromide, a muscarinic acetylcholine receptor antagonist used for treating chronic obstructive pulmonary disease (COPD). The synthesis process involves multiple steps where this compound acts as a precursor, showcasing its significance in pharmaceutical development .
Table 1: Synthesis Pathways Involving this compound
| Compound | Role of this compound | Yield (%) | Reference |
|---|---|---|---|
| Umeclidinium bromide | Intermediate in multi-step synthesis | ~80 | |
| Ethyl quinuclidine-4-carboxylate | Precursor for alternative synthesis routes | 1.71 - 45.56 |
Pharmacological Research
The compound has been investigated for its pharmacological properties, particularly its antischistosomal activity. In studies, this compound was utilized to explore structure-activity relationships (SAR) that could lead to the development of new therapeutic agents against schistosomiasis .
Case Study: Antischistosomal Activity
In a study focused on antischistosomal ozonide esters, this compound was incorporated into reaction schemes to evaluate its efficacy. The compound demonstrated promising results when subjected to various assays, indicating potential for further development as an antischistosomal agent .
Chemical Synthesis and Process Optimization
Research has also focused on optimizing the synthesis of this compound itself. Traditional methods resulted in low yields due to side reactions such as dimerization. Recent advancements have proposed more efficient synthetic routes that improve yield and reduce impurities, making it more suitable for industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
The following table summarizes key analogs and their structural/functional differences:
Pharmacological and Industrial Relevance
- Target Compound : Critical for umeclidinium bromide production, emphasizing process efficiency and purity .
- Pyridine/Trifluoroacetyl Derivatives : Explored in kinase inhibitor discovery for oncology and inflammation .
- Sulfonamide Analogs : Broad utility in designing isoform-selective enzyme inhibitors .
Biological Activity
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate (EPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction with neurotransmitter systems, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
EPC is characterized by a piperidine ring, a chloroethyl substituent, and an ester functional group. The presence of these components suggests that EPC may exhibit diverse pharmacological properties, particularly in the central nervous system (CNS) and as an antimicrobial agent.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C${11}$H${16}$ClN${1}$O${2}$ | Piperidine ring, chloroethyl group, carboxylate ester |
| Ethyl piperidine-4-carboxylate | C${9}$H${15}$N${1}$O${2}$ | Simpler structure without chloroethyl group |
| N-(2-Chloroethyl) piperidine-4-carboxamide | C${10}$H${14}$ClN$_{2}$O | Amide instead of ester |
Interaction with Neurotransmitter Systems
Preliminary studies suggest that EPC interacts with various neurotransmitter receptors, particularly acetylcholine receptors. This interaction may contribute to its potential CNS activity. The chloroethyl group may also impart alkylating properties, which could be relevant for targeted drug delivery or prodrug design.
Antibacterial Activity
Research indicates that EPC exhibits antibacterial properties against several bacterial strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of EPC
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Multi-drug resistant S. aureus | 30 |
These findings suggest that EPC may serve as a promising candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .
Case Studies and Research Findings
- Neuropharmacological Studies :
- Antimicrobial Efficacy :
- Potential as a Therapeutic Agent :
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate, and what key reagents are involved?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in aprotic solvents like acetonitrile or THF . The reaction proceeds via SN2 displacement, where the piperidine nitrogen attacks the chloroethyl group. Key quality control steps include monitoring reaction completion by TLC or HPLC and purification via column chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood due to potential respiratory irritation (H335). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. How is this compound characterized post-synthesis?
Standard characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm the piperidine ring substitution and chloroethyl group.
- Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ~ 234.7).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical) .
Advanced Research Questions
Q. How can reaction yields be optimized during its synthesis, and what factors influence variability?
Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperidine nitrogen compared to non-polar alternatives .
- Base strength : Stronger bases (e.g., LDA) may increase reaction rates but risk side reactions like elimination.
- Temperature control : Maintaining 0–25°C minimizes thermal decomposition of the chloroethyl intermediate .
Contradictions in reported yields (50–85%) often stem from trace moisture or impurities in 1-bromo-2-chloroethane .
Q. What role does this compound play in synthesizing complex pharmaceuticals like umeclidinium bromide?
It serves as a critical intermediate in forming the azabicyclo[2.2.2]octane core of umeclidinium bromide. After synthesis, the compound undergoes dehydrohalogenation with lithium diisopropylamide (LDA) to generate a bicyclic structure, which is subsequently functionalized with phenyl lithium and other reagents . Challenges include controlling stereochemistry during cyclization and minimizing residual halogenated byproducts .
Q. How do researchers address discrepancies in reactivity during its use in multi-step syntheses?
Contradictions arise in:
- Solvent compatibility : For example, THF may stabilize intermediates but compete in coordination with metal catalysts.
- Side reactions : The chloroethyl group can undergo unintended elimination under basic conditions. Mitigation involves using milder bases (e.g., K₂CO₃) or low temperatures .
Analytical troubleshooting includes LC-MS to identify side products and kinetic studies to optimize reaction timelines .
Q. What mechanistic insights explain its behavior in amide coupling reactions?
In coupling reactions (e.g., with sulfamoylbenzoyl groups), the piperidine nitrogen acts as a nucleophile. EDCI/HOBt-mediated coupling in dry acetonitrile activates the carbonyl group of 4-sulfamoylbenzoic acid, enabling efficient amide bond formation. Competing hydrolysis is minimized by anhydrous conditions .
Q. How is the compound utilized in developing enzyme inhibitors or receptor modulators?
Its piperidine scaffold is functionalized to mimic natural ligands. For example:
- Hydrazide derivatives : Synthesized via hydrazine hydrate treatment, these derivatives serve as precursors for thioureas targeting enzymes like carbonic anhydrase .
- Bicyclic analogs : Used in muscarinic receptor antagonists, where the chloroethyl group’s steric bulk influences binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
